1-Fluoropropane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

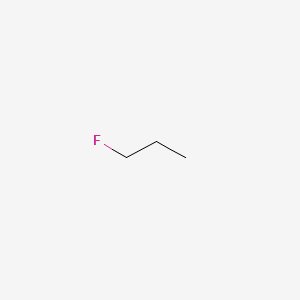

Structure

3D Structure

Properties

IUPAC Name |

1-fluoropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7F/c1-2-3-4/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRHNUZCXXOTJCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00196679 | |

| Record name | 1-Fluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00196679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

62.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

460-13-9 | |

| Record name | Propane, 1-fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=460-13-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Fluoropropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000460139 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Fluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00196679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 1-Fluoropropane (CAS: 460-13-9) for Researchers and Drug Development Professionals

Introduction

1-Fluoropropane, also known as n-propyl fluoride, is a primary alkyl fluoride with the chemical formula C₃H₇F and CAS number 460-13-9.[1] It exists as a colorless, flammable gas under standard conditions.[1][2] This organofluorine compound serves as a valuable tool in various scientific domains. For researchers, it is a model compound for fundamental conformational and structural studies, particularly for investigating the "gauche effect" common in fluorinated molecules.[1][3] In the field of drug development and molecular imaging, derivatives of this compound, especially those radiolabeled with Fluorine-18, are utilized as prosthetic groups for synthesizing agents for Positron Emission Tomography (PET).[1][4] Its utility also extends to organic synthesis, where it acts as a building block for creating more complex molecules for pharmaceuticals and agrochemicals.[5][6]

Physicochemical and Structural Properties

The physical properties of this compound are characteristic of small, fluorinated alkanes, with a low molecular weight and weak intermolecular forces resulting in low melting and boiling points.[1] Its molecular structure is notable for the strong carbon-fluorine bond and a conformational preference that has been the subject of extensive study.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 460-13-9[1][2][7] |

| Molecular Formula | C₃H₇F[1][2][7][8][9] |

| Molecular Weight | 62.09 g/mol [1][7][8][9] |

| Melting Point | -159°C[1][7][10][11][12][13] |

| Boiling Point | -2.5°C[1][7][10][11][12][13] |

| Density | 0.782 g/cm³[1][7][10][13] |

| Refractive Index | 1.3225[1][7][10][12] |

| Vapor Pressure | 1830 mmHg at 25°C[10][12] |

| Flash Point | < 21°C[1] |

| Solubility | Limited solubility in water; soluble in organic solvents like alcohols and ethers.[5] |

| LogP (Octanol/Water) | 1.3659[12] |

Structural Details and Conformational Analysis

This compound is a straight-chain alkane where a fluorine atom is bonded to a terminal carbon.[1] The carbon-fluorine bond is significantly polarized due to fluorine's high electronegativity, making the bond shorter and stronger than C-C or C-H bonds, with a length of approximately 1.39 Å.[3] This polarization creates a significant dipole moment and influences the molecule's reactivity.[3]

A key structural aspect is its conformational behavior. Experimental and computational studies have shown that the gauche conformer (where the F atom is approximately 60° from the methyl group along the C1-C2 bond axis) is more stable than the anti (or trans) conformer.[1][3] This preference, known as the "gauche effect," is a subject of interest in understanding hyperconjugation and other electronic effects in organofluorine compounds.[1]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and structural elucidation of this compound. While full spectra are available in dedicated databases, the following table summarizes the key expected characteristics.

Table 2: Spectroscopic Data for this compound

| Technique | Description |

|---|---|

| Mass Spectrometry (MS) | Electron Ionization (EI) mass spectra are available for this compound.[12] |

| ¹H NMR | The proton NMR spectrum shows characteristic signals for the three different proton environments. Parameters in benzene have been reported.[12][14] |

| ¹³C NMR | The carbon NMR spectrum displays three distinct signals corresponding to the three carbon atoms, with the C-F coupling being a key feature.[15] |

| ¹⁹F NMR | The fluorine NMR spectrum provides information about the chemical environment of the fluorine atom.[15] |

| Infrared (IR) Spectroscopy | IR spectroscopy has been used in conformational studies, with spectra recorded in liquid krypton and xenon at various temperatures to determine the relative stability of its conformers.[3] |

Synthesis and Reactivity

Synthesis Protocols

Several methods for the synthesis of this compound have been reported, although detailed laboratory protocols are somewhat limited in publicly available literature.[1] The choice of method often depends on the desired scale and purity.

Method 1: From Propanoic Acid A multi-step process can be employed, starting from propanoic acid.[3] This involves converting the carboxylic acid to an acyl chloride, which is then reacted with a fluoride source.[3]

Method 2: Halogenation of Propane Direct fluorination of propane gas can yield this compound.[3] This method requires carefully controlled conditions to manage the high reactivity of fluorine gas and typically results in a mixture of fluorinated by-products.[3]

Method 3: From Thiobenzoic Acid and 3-bromo-1-fluoropropane One documented laboratory synthesis involves the reaction of thiobenzoic acid with 3-bromo-1-fluoropropane in the presence of a base.[1] This reaction, typically conducted in acetonitrile at elevated temperatures, produces an S-(3-fluoropropyl) benzothioate intermediate, which can be a precursor to this compound derivatives.[1]

Chemical Reactivity

The reactivity of this compound is dominated by the strong, polarized C-F bond.

-

Nucleophilic Substitution : The carbon-fluorine bond is very stable and resistant to cleavage.[3] Consequently, this compound shows little to no significant reaction with nucleophiles like sodium hydroxide under typical conditions.[3]

-

Dehydrohalogenation : Under certain conditions, such as with a strong base, this compound can undergo an elimination reaction to remove hydrogen fluoride and form propene.[3]

-

Reactions with Acids : It can react with acid catalysts at high concentrations to yield other fluorinated products.[3][9]

Applications in Research and Development

This compound's unique properties make it a valuable compound in several research and industrial areas.

Radiochemical Applications for PET Imaging

Derivatives of this compound labeled with the positron-emitting isotope ¹⁸F are important in molecular imaging.[1] The ¹⁸F-fluoropropyl group can be attached to biomolecules, such as peptides or inhibitors, to create radiotracers for PET scans.[1] This technique is used extensively in oncology research to visualize and study tumors.[1] For example, an ¹⁸F-fluoropropyl-thio-E[c(RGDfK)]₂ conjugate has been synthesized and evaluated in tumor xenograft models.[1]

Other Applications

-

Chemical Synthesis : It serves as an intermediate or building block in the synthesis of more complex fluorinated compounds for the pharmaceutical and agrochemical industries.[5][6]

-

Solvent : It can be used as a solvent in certain organic synthesis and extraction processes.[3]

-

Potential Industrial Uses : Due to its thermodynamic properties, it has been considered for use as a refrigerant, propellant in aerosols, a cleaning agent for electronics, and a fire suppressant.[3][6]

Safety and Handling

This compound is a hazardous substance that requires strict safety protocols for handling and storage. It is classified as a flammable gas that is supplied as a gas under pressure, which may explode if heated.[1][2]

Table 3: GHS Hazard and Safety Information

| Category | Information |

|---|---|

| Pictograms | GHS02 (Flame), GHS04 (Gas Cylinder)[16] |

| Signal Word | Danger[16] |

| Hazard Statements | H221: Flammable gas.[2] H224: Extremely flammable liquid and vapour.[1][16] H280: Contains gas under pressure; may explode if heated.[1][2][16] H315: Causes skin irritation.[2] H319: Causes serious eye irritation.[2] H335: May cause respiratory irritation.[2] H336: May cause drowsiness or dizziness.[2] |

| Precautionary Statements | P260: Do not breathe gas.[1][16] P271: Use only outdoors or in a well-ventilated area.[1][16] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][16] |

| Hazard Codes | F (Flammable)[7][10][16] |

| Risk Statements | R12 (Extremely Flammable)[7][10][16] |

Handling and Storage

-

Handling : Handle only in a well-ventilated area or outdoors.[1] Use non-sparking tools and proper grounding procedures to avoid static electricity.[2] Wear appropriate personal protective equipment (PPE), including gloves and eye/face protection.[1][2] Avoid breathing the gas.[2]

-

Storage : Store in a dry, cool, and well-ventilated area.[2] Protect cylinders from sunlight and do not expose to temperatures exceeding 50°C.[2] Keep containers tightly closed and secure cylinders against physical damage.[2]

-

Incompatible Materials : Avoid contact with strong oxidizing agents, strong bases, alkali metals, and finely divided metals such as aluminum, magnesium, or zinc.[2]

-

First Aid : In case of inhalation, move the victim to fresh air.[11] Contact with the liquefied gas can cause frostbite or cold burns; treat affected areas accordingly.[2]

Toxicological Information

Specific toxicological data is limited.[10][11] Inhalation may cause respiratory irritation, drowsiness, or dizziness.[2] There is currently no data available on its toxicity to aquatic life.[10][11]

References

- 1. This compound (460-13-9) for sale [vulcanchem.com]

- 2. synquestlabs.com [synquestlabs.com]

- 3. Buy this compound | 460-13-9 [smolecule.com]

- 4. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Cas 460-13-9,this compound | lookchem [lookchem.com]

- 7. chembk.com [chembk.com]

- 8. Page loading... [guidechem.com]

- 9. This compound | CymitQuimica [cymitquimica.com]

- 10. This compound|460-13-9 - MOLBASE Encyclopedia [m.molbase.com]

- 11. echemi.com [echemi.com]

- 12. Page loading... [wap.guidechem.com]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. This compound(460-13-9) 1H NMR spectrum [chemicalbook.com]

- 15. Propane, 1-fluoro- | C3H7F | CID 9998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. This compound | 460-13-9 [chemicalbook.com]

An In-depth Technical Guide to the Physicochemical Properties of n-Propyl Fluoride

For Researchers, Scientists, and Drug Development Professionals

Introduction

n-Propyl fluoride (1-fluoropropane) is a fluorinated hydrocarbon of increasing interest in various scientific domains, including materials science and as a building block in the synthesis of more complex molecules. Its unique physicochemical properties, imparted by the presence of the highly electronegative fluorine atom, distinguish it from its non-fluorinated analogue, propane. This technical guide provides a comprehensive overview of the core physicochemical properties of n-propyl fluoride, complete with detailed experimental protocols and structured data for ease of reference and comparison.

Core Physicochemical Properties

The key physicochemical properties of n-propyl fluoride are summarized in the tables below. These values have been compiled from various reputable sources and provide a solid foundation for its application in research and development.

Table 1: General and Physical Properties of n-Propyl Fluoride

| Property | Value | Unit |

| Molecular Formula | C₃H₇F | - |

| Molecular Weight | 62.09 | g/mol |

| CAS Number | 460-13-9 | - |

| Appearance | Colorless gas or liquid under pressure | - |

| Melting Point | -159 | °C |

| Boiling Point | -2.5 to -3 | °C |

| Density (liquid) | 0.782 - 0.796 | g/cm³ |

| Refractive Index | 1.3225 | - |

| Dipole Moment | 1.90 | D |

Table 2: Thermodynamic Properties of n-Propyl Fluoride

| Property | Value | Unit |

| Enthalpy of Vaporization (ΔHvap) | 24.0 | kJ/mol |

| Vapor Pressure @ 25°C | 1830 | mmHg |

| LogP (Octanol/Water Partition Coefficient) | 1.3659 | - |

Table 3: Solubility of n-Propyl Fluoride

| Solvent | Solubility | Notes |

| Water | Limited solubility | The hydrocarbon chain contributes to hydrophobic characteristics.[1] |

| Organic Solvents (e.g., alcohols, ethers) | Soluble | The presence of the fluorine atom imparts some polarity.[1] |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are crucial for reproducible research. The following sections outline generalized experimental protocols that can be adapted for the characterization of n-propyl fluoride, taking into account its volatile nature.

Synthesis of n-Propyl Fluoride

One common method for the synthesis of n-propyl fluoride is through a halogen exchange reaction, for instance, from n-propyl bromide.

-

Reaction Setup: A well-ventilated fume hood is essential. A three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer. The apparatus should be thoroughly dried and assembled under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.

-

Reactants:

-

n-Propyl bromide

-

A fluorinating agent such as silver(I) fluoride (AgF) or antimony trifluoride (SbF₃).

-

An appropriate solvent, if necessary.

-

-

Procedure:

-

The fluorinating agent is placed in the round-bottom flask.

-

n-Propyl bromide is added dropwise from the dropping funnel while stirring.

-

The reaction mixture may be gently heated to initiate or sustain the reaction. The progress of the reaction can be monitored by gas chromatography (GC).

-

Upon completion, the volatile n-propyl fluoride is carefully distilled from the reaction mixture. Due to its low boiling point, the collection apparatus must be cooled, for example, with a dry ice/acetone bath.

-

The collected product is then purified by fractional distillation.

-

Determination of Boiling Point (Micro-method)

Given the low boiling point of n-propyl fluoride, a micro-method using a Thiele tube is appropriate.[2]

-

Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), small test tube, heating source (e.g., Bunsen burner or oil bath).

-

Procedure:

-

A small amount of liquid n-propyl fluoride is placed in the small test tube.

-

A capillary tube, with its open end downwards, is placed inside the test tube containing the sample.

-

The test tube is attached to a thermometer with the bulb of the thermometer level with the sample.

-

The assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

The Thiele tube is gently heated. As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

The heating is stopped, and the liquid is allowed to cool.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[3]

-

Determination of Melting Point

The melting point of n-propyl fluoride is very low (-159 °C) and requires specialized equipment for accurate measurement.[4]

-

Apparatus: A cryostat or a low-temperature melting point apparatus, a sample holder, and a suitable low-temperature thermometer.

-

Procedure:

-

The n-propyl fluoride sample is condensed and frozen in a small capillary tube.

-

The capillary tube is placed in the sample holder of the cryostat.

-

The temperature is slowly increased at a controlled rate (e.g., 1-2 °C per minute).

-

The melting point range is observed and recorded from the temperature at which the first droplet of liquid appears to the temperature at which the entire sample becomes a clear liquid.[1][5]

-

Determination of Density (Pycnometer Method)

A pycnometer can be used to determine the density of liquid n-propyl fluoride at a controlled low temperature.[6]

-

Apparatus: A pycnometer of known volume, a precision balance, and a constant temperature bath capable of maintaining sub-zero temperatures.

-

Procedure:

-

The mass of the clean, dry, and empty pycnometer is accurately determined.

-

The pycnometer is cooled to the desired temperature in the constant temperature bath.

-

The pycnometer is filled with liquid n-propyl fluoride, ensuring no air bubbles are trapped.

-

The filled pycnometer is allowed to equilibrate at the set temperature. The stopper with a capillary hole is inserted, and any excess liquid is carefully removed.

-

The exterior of the pycnometer is cleaned and dried thoroughly.

-

The mass of the filled pycnometer is determined.

-

The density is calculated by dividing the mass of the n-propyl fluoride (mass of filled pycnometer minus mass of empty pycnometer) by the known volume of the pycnometer.

-

Determination of Vapor Pressure (Static Method)

The vapor pressure of the volatile n-propyl fluoride can be measured using a static method.[7]

-

Apparatus: A thermostated sample chamber connected to a pressure transducer and a vacuum line.

-

Procedure:

-

A small sample of n-propyl fluoride is introduced into the sample chamber.

-

The sample is degassed by repeated freeze-pump-thaw cycles to remove any dissolved air.

-

The sample chamber is immersed in a constant temperature bath set to the desired temperature.

-

Once thermal equilibrium is reached, the pressure measured by the transducer is recorded as the vapor pressure at that temperature.

-

Measurements are repeated at different temperatures to obtain the vapor pressure curve.

-

Determination of Solubility in Water (Gas-Liquid Chromatography Method)

The limited solubility of n-propyl fluoride in water can be determined using gas-liquid chromatography (GLC).

-

Apparatus: A gas chromatograph with a flame ionization detector (FID), a thermostated vessel for creating a saturated solution, and gas-tight syringes.

-

Procedure:

-

A saturated solution of n-propyl fluoride in water is prepared by bubbling the gas through water in the thermostated vessel until equilibrium is reached.

-

A known volume of the aqueous solution is carefully withdrawn using a gas-tight syringe.

-

The sample is injected into the gas chromatograph.

-

The concentration of n-propyl fluoride in the aqueous phase is determined by comparing the peak area to a calibration curve prepared using standards of known concentration.

-

Visualizations

The following diagrams illustrate key conceptual workflows relevant to the study of n-propyl fluoride.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of n-propyl fluoride for researchers, scientists, and professionals in drug development. The tabulated data offers a quick reference, while the detailed experimental protocols provide a starting point for laboratory investigations. The unique properties of n-propyl fluoride, arising from its fluorinated structure, make it a compound of considerable interest for further research and application. As with any chemical, appropriate safety precautions should be taken when handling n-propyl fluoride, particularly its flammability and potential hazards associated with inhalation. Always consult the latest Safety Data Sheet (SDS) before use.

References

Technical Guide: 1-Fluoropropane (C₃H₇F)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular properties of 1-Fluoropropane, including its chemical formula and molecular weight. It also outlines a standard experimental protocol for the determination of its molecular weight using Gas Chromatography-Mass Spectrometry (GC-MS), a fundamental analytical technique in chemical and pharmaceutical research.

Molecular Formula and Weight

This compound is a halogenated alkane with the chemical structure CH₃CH₂CH₂F. Its molecular formula and weight are fundamental parameters for any quantitative analysis or experimental study.

The molecular weight is calculated based on the standard atomic weights of its constituent elements: Carbon (C), Hydrogen (H), and Fluorine (F). The values provided by the IUPAC are used for this calculation.[1]

| Component | Chemical Formula | Atomic Composition | Standard Atomic Weight (Da) | Contribution to Molecular Weight (Da) |

| This compound | C₃H₇F | 3 x Carbon | [12.0096, 12.0116] | 36.033 (using conventional value 12.011) |

| 7 x Hydrogen | [1.00784, 1.00811] | 7.056 (using conventional value 1.008) | ||

| 1 x Fluorine | 18.998403162(5) | 18.998 | ||

| Total | C₃H₇F | 62.087 |

Note: The standard atomic weights for Carbon and Hydrogen are presented as intervals, reflecting their natural isotopic variability.[2][3][4][5] For practical purposes, a conventional value is often used.[2][6] Fluorine is a monoisotopic element, so its atomic weight is a single, highly precise value.[7][8]

The calculated molecular weight is approximately 62.09 g/mol .[9][10] This value is consistent with data found in chemical databases.[11][12]

Experimental Determination of Molecular Weight

Mass spectrometry is the primary experimental method for determining the molecular mass of organic compounds.[5][13] For a volatile and relatively small molecule like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique.[7][11] It provides separation from impurities and precise mass determination.

Protocol: Molecular Weight Determination of this compound by GC-MS

This protocol describes the standard procedure for analyzing a sample of this compound to confirm its molecular weight.

Objective: To separate this compound from any potential volatile impurities and determine its molecular ion mass.

1. Sample Preparation:

-

Prepare a dilute solution of the this compound sample in a high-volatility solvent (e.g., methanol or dichloromethane). The concentration should be in the low ppm range (µg/mL) to avoid overloading the column and detector.

-

If analyzing a gaseous sample, use a gas-tight syringe to collect a known volume.

2. GC-MS System Configuration:

-

Gas Chromatograph (GC):

-

Injector: Split/splitless injector, typically operated in split mode (e.g., 50:1 split ratio) to handle the concentration. Set injector temperature to 200°C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl methylpolysiloxane stationary phase) is suitable for separating non-polar volatile compounds.

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp: Increase temperature at a rate of 10°C/min to 150°C.

-

Final hold: Hold at 150°C for 2 minutes.

-

-

-

Mass Spectrometer (MS):

-

Interface Temperature: Set the GC-MS transfer line temperature to 250°C to prevent condensation.

-

Ion Source: Electron Ionization (EI) is the standard method.[5] Set the ion source temperature to 230°C. Use a standard electron energy of 70 eV.

-

Mass Analyzer: Quadrupole analyzer.

-

Scan Range: Set the mass-to-charge ratio (m/z) scan range from 35 to 200 amu to ensure detection of the molecular ion and potential fragments.

-

3. Analysis Procedure:

-

Inject 1 µL of the prepared liquid sample (or 100 µL of the gaseous sample) into the GC injector port.

-

Start the GC-MS data acquisition. The GC will separate the components of the sample based on their boiling points and interaction with the stationary phase.

-

As each component elutes from the GC column, it enters the MS ion source, where it is ionized and fragmented.

-

The mass analyzer separates the resulting ions based on their m/z ratio, and the detector records their abundance.

4. Data Analysis:

-

Total Ion Chromatogram (TIC): Examine the TIC to identify the peak corresponding to this compound. The retention time should be consistent for this compound under the specified conditions.

-

Mass Spectrum: Extract the mass spectrum for the this compound peak.

-

Identify the Molecular Ion Peak (M⁺): The molecular ion peak is the peak with the highest m/z that corresponds to the intact molecule after losing one electron. For this compound (C₃H₇F), this peak should appear at an m/z of approximately 62.[9]

-

Analyze Fragmentation Pattern: The EI process will cause the molecular ion to fragment. Common fragments for propyl compounds can help confirm the structure.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the Gas Chromatography-Mass Spectrometry (GC-MS) workflow for the analysis of this compound.

Caption: Workflow for molecular weight determination via GC-MS.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. selectscience.net [selectscience.net]

- 3. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 6. Volatile Organic Compounds (VOCs) Analysis by GC/MS | Medistri SA [medistri.swiss]

- 7. dem.ri.gov [dem.ri.gov]

- 8. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Propane, 1-fluoro- | C3H7F | CID 9998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Page loading... [guidechem.com]

- 11. Gas chromatography-mass spectrometry method for determination of biogenic volatile organic compounds emitted by plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound|460-13-9 - MOLBASE Encyclopedia [m.molbase.com]

- 13. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Gauche and Trans Conformers of 1-Fluoropropane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the conformational isomers of 1-fluoropropane, focusing on the gauche and trans rotamers. A detailed examination of their relative stabilities, structural parameters, and the underlying stereoelectronic effects is presented. This document synthesizes experimental data from microwave spectroscopy and gas electron diffraction with computational chemistry findings to offer a holistic understanding of this compound's conformational landscape. Methodologies for key experimental and computational techniques are detailed, and all pertinent quantitative data are summarized in structured tables for comparative analysis. Logical and experimental workflows are visualized using Graphviz diagrams to enhance comprehension.

Introduction

Conformational isomerism, the study of the three-dimensional arrangements of atoms in a molecule that can be interconverted by rotation about single bonds, is a cornerstone of modern stereochemistry. For substituted alkanes, such as this compound (CH₃CH₂CH₂F), rotation around the central carbon-carbon bond gives rise to distinct spatial arrangements known as conformers. The two most stable and well-characterized conformers are the trans (or anti) and gauche forms.

The relative stability of these conformers is governed by a delicate interplay of steric hindrance, dipole-dipole interactions, and subtle stereoelectronic effects like hyperconjugation. Understanding these conformational preferences is of paramount importance in various fields, including drug design, materials science, and chemical reactivity, as the three-dimensional structure of a molecule dictates its physical and chemical properties.

This guide delves into the core aspects of the conformational analysis of this compound, providing a rigorous overview for researchers and professionals.

Theoretical Background: The Forces at Play

The conformational landscape of this compound is primarily dictated by the dihedral angle between the fluorine atom and the methyl group around the C1-C2 bond.

-

Steric Hindrance: In the gauche conformation, the fluorine atom and the terminal methyl group are in closer proximity than in the trans conformation, leading to potential van der Waals repulsion. This steric strain generally destabilizes the gauche form.

-

Dipole-Dipole Interactions: The polar C-F bond creates a dipole moment in the molecule. The orientation of this dipole relative to the rest of the molecule differs between the conformers, influencing their relative energies.

-

Hyperconjugation: A key stabilizing factor, particularly for the gauche conformer, is hyperconjugation. This involves the donation of electron density from a filled bonding orbital (typically a C-H or C-C σ orbital) to an adjacent empty or partially filled anti-bonding orbital (in this case, the C-F σ* orbital). In the gauche conformation of this compound, a C-H bond on the methyl group can align in an anti-periplanar fashion with the C-F bond, allowing for effective σ(C-H) → σ*(C-F) hyperconjugation, which stabilizes this arrangement.[1][2]

The debate over the most stable conformer of this compound highlights the subtle balance of these effects. While steric hindrance would favor the trans conformer, hyperconjugative effects can preferentially stabilize the gauche form.[1][2] Experimental and computational studies have provided evidence supporting both possibilities under different conditions or with different methodologies.

Data Presentation: A Quantitative Comparison

The following tables summarize the key quantitative data for the gauche and trans conformers of this compound, compiled from various experimental and computational studies.

Table 1: Relative Energy and Dipole Moments

| Conformer | ΔE (kcal/mol) vs. Trans | Dipole Moment (Debye) | Source |

| Gauche | -0.47 ± 0.31 | 1.90 ± 0.10 | Microwave Spectroscopy[1] |

| Trans | 0.00 | 2.05 ± 0.04 | Microwave Spectroscopy[1] |

| Gauche | -0.25 | - | Theoretical[3][4] |

| Trans | 0.00 | - | Theoretical[3][4] |

Note: A negative ΔE indicates greater stability. The experimental data from microwave spectroscopy suggests the gauche conformer is more stable.

Table 2: Structural Parameters from Microwave Spectroscopy

| Parameter | Gauche Conformer | Trans Conformer |

| Dihedral Angle (F-C1-C2-C3) | 62.6° | 180° |

| r(C1-F) | 1.390 Å | 1.390 Å |

| r(C1-C2) | 1.506 Å | 1.506 Å |

| ∠(F-C1-C2) | 111.0° | 111.0° |

| ∠(C1-C2-C3) | 112.0° | 112.0° |

Source: Adapted from Rablen et al. (1999), citing earlier microwave spectroscopy studies.[2]

Table 3: Rotational Constants from Microwave Spectroscopy (MHz)

| Rotational Constant | Gauche Conformer | Trans Conformer |

| A | 10034.3 | 19688.0 |

| B | 3744.1 | 3448.5 |

| C | 2993.4 | 3162.7 |

Source: Hirota, E. (1963). The Journal of Chemical Physics, 37(2), 283-291.

Experimental Protocols

Microwave Spectroscopy

Microwave spectroscopy is a high-resolution technique that provides precise information about the rotational energy levels of molecules in the gas phase. From the rotational spectrum, one can determine the moments of inertia and, consequently, the molecular geometry with high accuracy. The presence of a permanent dipole moment in both conformers of this compound makes them suitable for this technique.

Methodology:

-

Sample Preparation: A gaseous sample of this compound is introduced into a high-vacuum sample cell within the spectrometer. The pressure is maintained at a low level (typically a few millitorr) to minimize intermolecular collisions and pressure broadening of the spectral lines.

-

Microwave Irradiation: The sample is irradiated with monochromatic microwave radiation, the frequency of which is swept over a specific range.

-

Detection: A detector, such as a crystal detector, measures the absorption of microwave radiation as a function of frequency. When the frequency of the radiation matches the energy difference between two rotational levels, a transition occurs, resulting in an absorption line in the spectrum.

-

Data Analysis: The observed transition frequencies are assigned to specific rotational quantum numbers (J, Kₐ, Kₑ) for each conformer. By fitting these frequencies to a rotational Hamiltonian, the rotational constants (A, B, and C) for each conformer are determined.

-

Structural Determination: The rotational constants are related to the moments of inertia, which in turn depend on the molecular geometry. By analyzing the rotational constants of the parent molecule and its isotopically substituted analogues, a precise three-dimensional structure for each conformer can be derived.

-

Relative Intensity Measurements: The relative intensities of the rotational transitions corresponding to the gauche and trans conformers can be used to determine their relative populations and, consequently, their energy difference using the Boltzmann distribution.

Gas Electron Diffraction (GED)

Gas electron diffraction is a powerful technique for determining the structure of molecules in the gas phase. It involves scattering a high-energy beam of electrons off the molecules and analyzing the resulting diffraction pattern.

Methodology:

-

Sample Introduction: A jet of gaseous this compound is introduced into a high-vacuum chamber.

-

Electron Beam Interaction: A monoenergetic beam of high-energy electrons (typically 40-60 keV) is directed through the gas jet. The electrons are scattered by the electrostatic potential of the atoms in the molecules.

-

Diffraction Pattern Recording: The scattered electrons form a diffraction pattern of concentric rings on a detector (e.g., a photographic plate or a CCD camera).

-

Data Reduction: The intensity of the scattered electrons is measured as a function of the scattering angle. The raw data is corrected for background scattering and other experimental factors to obtain the molecular scattering intensity.

-

Structural Refinement: The experimental molecular scattering intensity is compared to a theoretical intensity calculated for a model of the molecule. The structural parameters of the model (bond lengths, bond angles, and dihedral angles) are refined using a least-squares fitting procedure to achieve the best agreement between the experimental and theoretical curves. The analysis must account for the presence of both the gauche and trans conformers in the gas phase, and their relative abundance is also a refinable parameter.

Computational Chemistry: Ab Initio Calculations

Ab initio (from first principles) quantum mechanical calculations are instrumental in complementing experimental data and providing a deeper understanding of the conformational energetics and structures of molecules.

Methodology:

-

Initial Structure Generation: Initial geometries for the gauche and trans conformers of this compound are generated.

-

Method and Basis Set Selection: A suitable level of theory and basis set are chosen. For conformational studies of small organic molecules, methods like Møller-Plesset perturbation theory (e.g., MP2) or Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) are commonly employed. Pople-style basis sets (e.g., 6-311+G(d,p)) are often used.[2]

-

Geometry Optimization: The energy of each conformer is minimized with respect to its geometrical parameters (bond lengths, angles, and dihedrals). This process locates the stationary points on the potential energy surface corresponding to the stable conformers.

-

Frequency Calculation: Vibrational frequency calculations are performed at the optimized geometries. The absence of imaginary frequencies confirms that the structures are true minima on the potential energy surface. These calculations also provide the zero-point vibrational energies (ZPVE), which should be added to the electronic energies to obtain more accurate relative energies.

-

Property Calculation: Once the optimized geometries are obtained, other properties such as rotational constants, dipole moments, and atomic charges can be calculated.

-

Potential Energy Surface Scan: To map the energy profile of the interconversion between the trans and gauche conformers, a relaxed potential energy surface scan can be performed. This involves systematically varying the F-C1-C2-C3 dihedral angle and optimizing the remaining geometrical parameters at each step.

Mandatory Visualizations

Caption: Potential energy surface for this compound rotation.

Caption: Workflow for experimental conformational analysis.

Conclusion

The conformational analysis of this compound reveals a fascinating case where the traditionally destabilizing steric interactions in a gauche conformer are counteracted by stabilizing hyperconjugative effects. Experimental evidence from microwave spectroscopy suggests that the gauche conformer is slightly more stable than the trans conformer in the gas phase. This finding is supported by high-level ab initio calculations that can accurately model these subtle electronic interactions.

The detailed structural and energetic data presented in this guide, obtained through a combination of experimental and computational methods, provide a solid foundation for understanding the behavior of this compound. The methodologies outlined herein serve as a practical reference for researchers engaged in the conformational analysis of flexible molecules, which is a critical aspect of modern chemical research and drug development. The interplay of steric and electronic effects in this compound underscores the complexity and importance of a thorough conformational analysis in predicting molecular properties and reactivity.

References

1-Fluoropropane structural isomerism and stability

An In-depth Technical Guide to the Structural Isomerism and Stability of 1-Fluoropropane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the structural isomers of this compound (C₃H₇F), focusing on their relative thermodynamic stabilities. The document synthesizes data from computational and experimental studies, details the underlying scientific methodologies, and presents quantitative data in a structured format for clarity and comparative analysis.

Structural Isomerism in Fluoropropane

The chemical formula C₃H₇F describes two distinct structural isomers, which differ in the connectivity of the fluorine atom to the three-carbon propane backbone. These isomers are:

-

This compound (n-propyl fluoride): The fluorine atom is bonded to a terminal (primary) carbon atom.

-

2-Fluoropropane (isopropyl fluoride): The fluorine atom is bonded to the central (secondary) carbon atom.

While sharing the same molecular formula and weight, these isomers exhibit different physical properties and thermodynamic stabilities due to their unique atomic arrangements.[1]

Thermodynamic Stability of Structural Isomers

The relative stability of isomers is determined by comparing their standard enthalpies of formation (ΔfH°); a more negative value indicates greater stability. While comprehensive experimental data for the gas-phase enthalpies of formation of fluoropropanes are not consistently reported in major thermochemical databases, computational studies provide reliable stability comparisons.

High-level ab initio and Density Functional Theory (DFT) calculations have been employed to determine the stabilization energies of the C₃H₇F isomers.[2] These computational methods consistently show that 2-fluoropropane is the more stable structural isomer . This increased stability is primarily attributed to the fluorine atom being bonded to a secondary carbon. This arrangement benefits from greater hyperconjugative stabilization compared to the primary carbon substitution in this compound.

The quantitative data comparing the key physical and thermodynamic properties of the two isomers are summarized in Table 1.

Table 1: Comparison of Properties for this compound and 2-Fluoropropane

| Property | This compound | 2-Fluoropropane | Reference(s) |

|---|---|---|---|

| IUPAC Name | This compound | 2-Fluoropropane | [1][3] |

| Synonyms | n-Propyl fluoride | Isopropyl fluoride | [4][5] |

| Molecular Weight | 62.09 g/mol | 62.09 g/mol | [4][6] |

| Boiling Point | -2.5 °C (270.65 K) | -10.8 °C (262.35 K) | [7] |

| Dipole Moment | ~1.9 D | 1.96 ± 0.03 D | [1] |

| Relative Stability | Less Stable | More Stable | [2] |

| Stabilization Energy | Reference (0 kJ/mol) | More stable by several kJ/mol* |[2] |

*Note: The precise stabilization energy from the specific computational study requires access to the full publication, but B3LYP, MP2, and HF methods were used to reproduce stabilization energies from reported enthalpies of formation.[2]

Conformational Analysis of this compound

In addition to structural isomerism, this compound exhibits conformational isomerism due to rotation about the C1-C2 bond. The two primary conformers are the trans (or anti) and gauche forms.

-

Trans Conformer: The F-C1-C2-C3 dihedral angle is approximately 180°.

-

Gauche Conformer: The F-C1-C2-C3 dihedral angle is approximately 60°.

Counterintuitively, experimental studies based on temperature-dependent FT-IR spectra of this compound in liquid xenon and krypton solutions have shown the gauche conformer to be more stable than the trans conformer.[6][8] This phenomenon, known as the "gauche effect," is contrary to what would be expected from simple steric hindrance arguments. The stability of the gauche form is attributed to stabilizing hyperconjugative interactions (e.g., σC-H → σ*C-F).

Table 2: Conformational Stability of this compound

| Conformer | Relative Stability | Enthalpy Difference (ΔH) | Experimental Method | Reference(s) |

|---|---|---|---|---|

| Gauche | More Stable | Reference (0 kJ/mol) | FT-IR of rare gas solutions | [8] |

| Trans | Less Stable | +0.62 ± 0.04 kJ/mol | FT-IR of rare gas solutions |[8] |

Methodologies and Protocols

Protocol: Computational Determination of Isomer Stability

The relative stability of the fluoropropane isomers is reliably determined using a standard computational chemistry workflow. High-level ab initio methods like G3 or G4 theory, or DFT methods with appropriate functionals (e.g., B3LYP), are commonly used.[2][9]

Methodology Steps:

-

Geometry Optimization: The 3D structure of each isomer (this compound and 2-fluoropropane) is optimized to find its lowest energy conformation. This is typically done using a method like B3LYP with a suitable basis set (e.g., 6-31G*).

-

Vibrational Frequency Calculation: A frequency calculation is performed on the optimized geometry. This confirms that the structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) and thermal corrections.

-

Single-Point Energy Calculation: A more accurate, high-level energy calculation is performed on the optimized geometry using a more robust method and a larger basis set (e.g., CCSD(T) or G4 theory).

-

Enthalpy of Formation Calculation: The standard enthalpy of formation (ΔfH°₂₉₈) is calculated from the total energy, including ZPVE and thermal corrections, typically using the atomization method or isodesmic reactions.[9]

-

Comparison: The calculated ΔfH°₂₉₈ values for the isomers are compared. The isomer with the more negative value is the more thermodynamically stable one.

Protocol: Experimental Determination of Conformer Stability

The enthalpy difference between the gauche and trans conformers of this compound can be determined experimentally using variable-temperature Fourier Transform Infrared (FT-IR) spectroscopy.[8]

Methodology Steps:

-

Sample Preparation: A dilute solution of this compound is prepared in a liquefied noble gas (e.g., krypton or xenon) within a cryogenic cell. These solvents are infrared-transparent and inert.

-

Spectral Acquisition: FT-IR spectra are recorded over a range of low temperatures (e.g., -150°C to -55°C).

-

Band Assignment: Specific absorption bands in the IR spectrum are assigned to unique vibrational modes of the gauche and trans conformers. At least two pairs of bands (one for each conformer) are chosen for analysis.

-

Van't Hoff Analysis: According to the Boltzmann distribution, the population ratio of the two conformers changes with temperature. The integrated absorbances (A) of the chosen band pairs are measured at each temperature (T).

-

Data Plotting: A Van't Hoff plot is constructed by graphing ln(A_gauche / A_trans) versus 1/T.

-

Enthalpy Calculation: The plot should yield a straight line. The enthalpy difference (ΔH) between the conformers is calculated from the slope of this line, as the slope is equal to -ΔH/R, where R is the gas constant.

Conclusion

The C₃H₇F system presents two levels of isomerism: structural and conformational.

-

Structural Isomers: 2-fluoropropane is thermodynamically more stable than this compound. This is consistent with theoretical principles where substitution on a secondary carbon is favored over a primary carbon. This stability difference is quantified through high-level computational chemistry.

-

Conformational Isomers (this compound): The gauche conformer of this compound is experimentally determined to be slightly more stable than the trans conformer, a classic example of the "gauche effect" driven by stabilizing electronic interactions.

A thorough understanding of these stability relationships, derived from a combination of robust computational and experimental methods, is essential for professionals in chemical research and drug development for predicting molecular properties and reaction outcomes.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Efficient ab initio Estimation of Formation Enthalpies for Organic Compounds: Extension to Sulfur and Critical Evaluation of Experimental Data - PMC [pmc.ncbi.nlm.nih.gov]

- 5. joaquinbarroso.com [joaquinbarroso.com]

- 6. benchchem.com [benchchem.com]

- 7. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]

- 8. mrzgroup.ucr.edu [mrzgroup.ucr.edu]

- 9. Benchmark calculations for bond dissociation energies and enthalpy of formation of chlorinated and brominated polycyclic aromatic hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]

The Unseen Architect: An In-depth Technical Guide to the Electronic Effects of Terminal Fluorination in Propanes

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. Its unique electronic properties, stemming from its high electronegativity, small size, and the strength of the carbon-fluorine bond, allow for the fine-tuning of molecular characteristics to enhance bioactivity, metabolic stability, and physicochemical profiles. This technical guide delves into the profound electronic effects of terminal fluorination in the simple yet illustrative propane scaffold, providing a comprehensive overview for researchers, scientists, and drug development professionals.

Core Electronic Principles: The Inductive and Hyperconjugative Influence of Fluorine

The electronic landscape of a propane molecule is significantly altered by the introduction of terminal fluorine atoms. This transformation is primarily governed by two fundamental electronic effects: the inductive effect and hyperconjugation.

Inductive Effect (–I): As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect (-I) through the sigma (σ) bond framework. This polarization of the C-F bond leads to a cascade of electron withdrawal from adjacent carbon atoms, influencing the acidity of neighboring protons and the overall electron distribution within the molecule. This effect is cumulative; as the number of fluorine atoms on a terminal carbon increases, so does the magnitude of the inductive withdrawal.

Hyperconjugation: Hyperconjugation, often referred to as "no-bond resonance," involves the delocalization of electrons from a filled σ-orbital to an adjacent empty or partially filled orbital. In the context of fluorinated propanes, two key types of hyperconjugation are at play:

-

Negative Hyperconjugation (σC-H → σC-F): This interaction involves the donation of electron density from a C-H σ-bonding orbital to an adjacent C-F σ-antibonding orbital. This delocalization stabilizes the molecule and can influence conformational preferences.

-

Gauche Effect: In molecules like 1,2-difluoroethane, a gauche conformation is surprisingly more stable than the anti-conformation. This phenomenon, known as the gauche effect, is attributed to a stabilizing hyperconjugative interaction between the σC-H bonding orbital and the σ*C-F antibonding orbital in the gauche arrangement. While not a direct effect of terminal fluorination in a simple propane, understanding this principle is crucial when considering more complex fluorinated alkanes.

These electronic perturbations manifest in measurable changes to various molecular properties, including acidity, bond lengths, bond angles, and dipole moments.

Quantitative Analysis of Electronic Effects

The electronic consequences of terminal fluorination can be quantified through various experimental and computational methods. The following tables summarize key data for a series of propanes, illustrating the impact of increasing fluorination at a terminal position.

Table 1: Physicochemical Properties of Terminally Fluorinated Propanes

| Compound | Formula | Dipole Moment (D) | pKa (Predicted/Analogous) |

| Propane | C₃H₈ | ~0.08 | ~50 |

| 1-Fluoropropane | CH₃CH₂CH₂F | 1.90 (gauche), 2.05 (trans)[1] | ~45 |

| 1,1-Difluoropropane | CH₃CH₂CHF₂ | Data not readily available | ~30 |

| 1,1,1-Trifluoropropane | CH₃CH₂CF₃ | 2.453[2] | ~25 |

| 2-Fluoropropane | CH₃CHFCH₃ | 1.958[1] | ~45 |

| 2,2-Difluoropropane | CH₃CF₂CH₃ | Data not readily available | ~30 |

| (S)-1,1,1-Trifluoro-2-propanol | C₃H₅F₃O | Data not readily available | 12.53[3] |

Note: Experimental pKa values for simple fluorinated propanes are not widely reported due to their extremely low acidity. The values presented are estimations based on the known acidifying effect of fluorine. The pKa of (S)-1,1,1-Trifluoro-2-propanol is included to demonstrate the significant pKa-lowering effect of a trifluoromethyl group adjacent to an acidic proton.

Table 2: Structural Parameters of Terminally Fluorinated Propanes

| Compound | Bond | Bond Length (Å) | Angle | Bond Angle (°) |

| Propane | C-C | 1.531 | CCC | 112.0 |

| This compound | C-F | 1.39[4] | F-C1-C2 | ~108[4] |

| C1-C2 | 1.53[4] | C1-C2-C3 | ~112[4] | |

| C2-C3 | 1.54[4] | |||

| 2,2-Difluoropropane | C-F | 1.370 | FCF | 106.2 |

| C-C | 1.512 | CCC | 115.3[5] | |

| Perfluoropropane | C-F (mean) | 1.330 | CCC | 115.9 |

| C-C | 1.546 | FCF (methylene) | 107.0 | |

| FCF (methyl) | 109.3 |

Experimental Protocols

The characterization of fluorinated propanes relies on a suite of sophisticated experimental and computational techniques.

19F Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR is a powerful tool for the analysis of fluorinated compounds due to the 100% natural abundance of the ¹⁹F nucleus, its high sensitivity, and a wide chemical shift range that is highly sensitive to the local electronic environment.

Protocol for 1D ¹⁹F NMR of a Small Fluorinated Molecule:

-

Sample Preparation:

-

Dissolve 1-5 mg of the fluorinated propane derivative in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) to a final volume of 0.5-0.7 mL in a standard 5 mm NMR tube.

-

For quantitative analysis, add a known amount of an internal standard with a distinct ¹⁹F resonance (e.g., trifluorotoluene).

-

-

Spectrometer Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Tune the ¹⁹F channel of the probe.

-

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., zg) is typically sufficient. For quantitative measurements, an inverse-gated decoupling sequence should be used to suppress the Nuclear Overhauser Effect (NOE).[6]

-

Spectral Width (SW): Set a wide spectral width initially (e.g., 200-300 ppm) to ensure all fluorine signals are captured. The typical range for organofluorine compounds is between -50 and -220 ppm.

-

Transmitter Frequency Offset (O1P): Center the spectral width around the expected chemical shift region.

-

Acquisition Time (AQ): Typically 1-2 seconds.

-

Relaxation Delay (D1): For qualitative spectra, a delay of 1-2 seconds is adequate. For quantitative analysis, the delay should be at least 5 times the longest T₁ relaxation time of the fluorine nuclei in the sample and the standard.[6]

-

Number of Scans (NS): Adjust based on the sample concentration, typically ranging from 8 to 128 scans.

-

-

Data Processing:

-

Apply a window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) to improve the signal-to-noise ratio.

-

Perform a Fourier transform.

-

Phase the spectrum and perform baseline correction.

-

Reference the chemical shifts to an external or internal standard (e.g., CFCl₃ at 0 ppm).

-

Gas-Phase Electron Diffraction (GED)

GED is a powerful technique for determining the precise molecular structure of volatile compounds in the gas phase, free from intermolecular interactions.

General Workflow for Gas-Phase Electron Diffraction:

References

- 1. physicalchemistryrosamonte.wordpress.com [physicalchemistryrosamonte.wordpress.com]

- 2. Rotational spectra, electric dipole moment and methyl group internal rotation barrier of 1,1,1-trifluoropropane - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

- 3. (S)-1,1,1-TRIFLUORO-2-PROPANOL | 3539-97-7 [chemicalbook.com]

- 4. Buy this compound | 460-13-9 [smolecule.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 19Flourine NMR [chem.ch.huji.ac.il]

An In-depth Technical Guide to the Quantum Chemical Parameters of 1-Fluoropropane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quantum chemical parameters of 1-fluoropropane, a molecule of significant interest in conformational analysis and computational chemistry. The following sections detail its structural properties, energetic landscape, and electronic characteristics, supported by data from computational studies.

Conformational Analysis

This compound primarily exists in two staggered conformations: gauche and anti (also referred to as trans). The relative stability of these conformers is a subject of interest, with computational studies providing insights into the energetic differences arising from steric and electronic effects. Some studies suggest the gauche conformer is more stable due to hyperconjugative interactions, a phenomenon known as the "gauche effect."[1] Conversely, other analyses propose the anti conformer is more stable because of reduced steric hindrance.[2]

The workflow for the computational conformational analysis of this compound typically involves geometry optimization of the potential conformers followed by frequency calculations to confirm they are true minima on the potential energy surface and to compute their thermodynamic properties.

References

A Comprehensive Technical Guide to Fluorinated Alkanes in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of fluorinated alkanes, focusing on their synthesis, physicochemical properties, and applications in drug development. The unique characteristics of these compounds, including their chemical inertness, high gas solubility, and ability to form stable emulsions, have positioned them as valuable excipients in modern pharmaceutical formulations. This document summarizes key quantitative data, provides detailed experimental protocols, and visualizes complex processes to serve as a practical resource for professionals in the field.

Introduction to Fluorinated Alkanes

Fluorinated alkanes are hydrocarbons in which some or all hydrogen atoms have been replaced by fluorine. This substitution dramatically alters the molecule's properties, leading to compounds that are both hydrophobic and lipophobic. There are two main categories of fluorinated alkanes relevant to drug development:

-

Perfluoroalkanes (PFAs) or Perfluorocarbons (PFCs): In these compounds, all hydrogen atoms are replaced by fluorine. They are known for their extreme chemical and biological inertness and high gas-dissolving capacity.[1][2]

-

Semifluorinated Alkanes (SFAs): These are diblock molecules consisting of a perfluorinated segment and a hydrogenated hydrocarbon segment.[1][2] Their amphiphilic nature, with distinct lipophobic and lipophilic parts, makes them particularly interesting for pharmaceutical applications.[1] A prominent example used in ophthalmic formulations is perfluorohexyloctane (F6H8).[3]

The introduction of fluorine imparts unique properties such as low surface tension and weak intermolecular forces, which are attributable to the high electronegativity and low polarizability of the fluorine atom.[1] These characteristics are central to their utility in various medical applications, including as drug carriers in emulsions and for topical delivery.[4][5][6]

Physicochemical Properties of Fluorinated Alkanes

The distinct properties of fluorinated alkanes are a direct result of the strong carbon-fluorine bond and the shielding effect of the fluorine atoms. The data presented below offers a comparative look at various perfluoroalkanes and semifluorinated alkanes.

Table 1: Comparative Physicochemical Properties of Selected Fluorinated Alkanes [1][7]

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Density (g/cm³) | Boiling Point (°C) |

| Perfluoroalkanes | ||||

| Perfluoropentane | C₅F₁₂ | 288.04 | 1.63 | 28 |

| Perfluorohexane | C₆F₁₄ | 338.04 | 1.68 | 57 |

| Perfluorooctane | C₈F₁₈ | 438.06 | 1.77 | 103 |

| Perfluorodecalin | C₁₀F₁₈ | 462.07 | 1.91 | 142 |

| Semifluorinated Alkanes | ||||

| Perfluorobutylpentane (F4H5) | C₉H₁₁F₉ | 290.17 | ~1.3 | ~142 |

| Perfluorohexyloctane (F6H8) | C₁₄H₁₇F₁₃ | 432.25 | >1 | ~215 |

Table 2: Solubility of Perfluorohexyloctane (F6H8) and Other SFAs [6][8][9]

| Solvent/System | Solubility of SFA | Observations |

| Water | Practically immiscible | SFAs are highly hydrophobic.[9] |

| Silicone Oil (1000 cSt) | F6H8: 73% (w/w) soluble; F4H5: miscible in all ratios | Solubility in silicone oils increases with the length of the hydrocarbon segment of the SFA.[9] |

| n-Decane | F6H8, F6H6, F6H2: miscible in all ratios | Good solubility in hydrocarbons.[9] |

| Dimethyl Sulfoxide (DMSO) | F6H8: 100 mg/mL (requires sonication) | [6] |

| Ethanol | A small percentage of ethanol can improve the solubility of drugs like Cyclosporine A in SFAs. | [8] |

Table 3: Stability of Semifluorinated Alkane-Based Nanoemulsions [10][11][12][13][14]

| Formulation | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Stability Observation |

| Negative NE50 | 50.5 | <0.15 | -28.8 | Stable over the study period.[10] |

| Negative NE100 | 97.7 | <0.15 | -26.5 | Stable over the study period.[10] |

| Negative NE150 | 144.9 | <0.15 | -20.2 | Stable over the study period.[10] |

| A2 Formulation | 2.992 to 155.6 | 0.280 | -14.1 ± 5.52 | Stable nanoemulsion.[12] |

| Optimized Nano-fertilizer | 92.58 | 0.156 | -39.8 | Good stability, no phase separation.[11] |

Synthesis of Fluorinated Alkanes

The synthesis of fluorinated alkanes, particularly semifluorinated alkanes, is a well-established process. The following section details a common laboratory-scale synthesis for perfluorohexyloctane (F6H8).

Experimental Protocol: Synthesis and Purification of Perfluorohexyloctane (F6H8)

This protocol describes a two-step synthesis involving a radical addition followed by dehalogenation.

Step 1: Radical Addition of Perfluorohexyl Iodide to 1-Octene

-

Reactants: Perfluorohexyl iodide, 1-Octene

-

Initiator: A suitable radical initiator (e.g., Azobisisobutyronitrile - AIBN)

-

Solvent: Acetonitrile or another suitable organic solvent

-

Procedure:

-

In a reaction vessel equipped with a condenser and magnetic stirrer, dissolve perfluorohexyl iodide and 1-octene in the chosen solvent. The molar ratio of perfluorohexyl iodide to 1-octene is typically between 2:1 and 8:1.[15]

-

Add a catalytic amount of the radical initiator.

-

If using a photocatalyst, ensure the reaction is initiated with a visible light source.[15]

-

Maintain the reaction mixture at a controlled temperature (e.g., reflux) and monitor the reaction progress using Gas Chromatography (GC) until the starting materials are consumed. This may take several hours.

-

Upon completion, cool the reaction mixture to room temperature. The product of this step is perfluorohexyl iodooctane.

-

Step 2: Dehalogenation of Perfluorohexyl Iodooctane

-

Reactant: Perfluorohexyl iodooctane from Step 1

-

Reagents: Zinc powder (reducing agent), Hydrochloric acid (proton source)

-

Solvent: Ethanol or another suitable solvent

-

Procedure:

-

Dissolve the crude perfluorohexyl iodooctane in the solvent in a reaction flask.

-

Add an excess of zinc powder to the solution.

-

Slowly add hydrochloric acid to the stirring mixture. The reaction is exothermic and should be controlled.

-

Continue stirring at a controlled temperature until the dehalogenation is complete, as monitored by GC.

-

Isolate the crude product by filtration to remove excess zinc, followed by extraction and washing of the organic phase.

-

Purification:

-

Distillation: Purify the crude perfluorohexyloctane by fractional distillation under high vacuum (e.g., using a spinning band distillation apparatus).[7]

-

Freeze Crystallization:

Applications in Drug Development

Semifluorinated alkanes are primarily utilized as excipients in drug formulations, where they can act as solvents for lipophilic drugs, form stable emulsions for intravenous delivery, and serve as a protective layer to reduce evaporation in ophthalmic solutions.[4][5][6]

Experimental Protocol: Preparation of a Fluorinated Alkane-Based Nanoemulsion

This protocol details the preparation of an oil-in-water (O/W) nanoemulsion using perfluorohexyloctane as the oil phase via high-pressure homogenization.

-

Materials:

-

Oil Phase: Perfluorohexyloctane (F6H8) containing the dissolved lipophilic drug.

-

Aqueous Phase: Water for Injection (WFI) or a suitable buffer (e.g., phosphate-buffered saline).

-

Surfactant/Emulsifier: Lecithin (e.g., soy or egg yolk lecithin), Poloxamer 188.

-

Optional: Glycerol for tonicity adjustment.

-

-

Equipment:

-

High-pressure homogenizer

-

High-shear mixer

-

Magnetic stirrer and hot plate

-

-

Procedure:

-

Phase Preparation:

-

Oil Phase: Dissolve the surfactant (e.g., lecithin) and the active pharmaceutical ingredient (API) in perfluorohexyloctane. Gentle heating (40-50°C) may be necessary to aid dissolution.

-

Aqueous Phase: Prepare the aqueous phase, dissolving any tonicity-adjusting agents if required.

-

-

Pre-emulsification:

-

Heat both phases to the same temperature (e.g., 50-60°C).

-

Slowly add the oil phase to the aqueous phase under constant stirring with a magnetic stirrer.

-

Homogenize the mixture with a high-shear mixer for 5-10 minutes to form a coarse pre-emulsion.

-

-

High-Pressure Homogenization:

-

Immediately pass the pre-emulsion through a high-pressure homogenizer.

-

Set the desired pressure (e.g., 500-1500 bar) and number of passes (e.g., 5-10 cycles).

-

Cool the outlet to prevent overheating and degradation of the components.

-

-

Sterilization:

-

Sterilize the final nanoemulsion by filtration through a 0.22 µm filter.

-

-

Experimental Protocol: In Vitro Drug Release from a Fluorinated Alkane Nanoemulsion

The reverse dialysis bag method is a suitable technique for assessing the in vitro release of poorly water-soluble drugs from nanoemulsions.[15][16]

-

Materials:

-

Drug-loaded fluorinated alkane nanoemulsion.

-

Dialysis bags (cellulose membrane with a molecular weight cut-off, e.g., 12 kDa, that is permeable to the drug but not the nanoemulsion droplets).

-

Release medium (e.g., phosphate-buffered saline, pH 7.4) that ensures sink conditions.

-

-

Equipment:

-

Beakers or vessels for the release study.

-

Shaking water bath or orbital shaker set to 37°C.

-

Analytical instrument for drug quantification (e.g., HPLC).

-

-

Procedure:

-

Fill the dialysis bags with a known volume of the release medium (acceptor phase).

-

Place the sealed dialysis bags into vessels containing a larger volume of the same release medium.

-

Add a specified amount of the drug-loaded nanoemulsion to the release medium outside the dialysis bags (donor phase).

-

Place the vessels in a shaking water bath at 37°C with constant agitation.

-

At predetermined time intervals, withdraw samples from within the dialysis bags.

-

Replenish the withdrawn volume with fresh release medium to maintain a constant volume.

-

Analyze the drug concentration in the samples using a validated analytical method.

-

Calculate the cumulative percentage of drug released over time.

-

Biological Interactions and Mechanisms of Action

Current research indicates that perfluoroalkanes and semifluorinated alkanes are largely biologically inert.[2][17] Their primary role in drug delivery is that of a passive carrier, and there is limited evidence to suggest they directly interact with specific biological signaling pathways. High doses of some perfluorinated compounds have been associated with toxicity, but the concentrations used in pharmaceutical formulations are generally considered safe.[18]

The therapeutic effect of drugs formulated with fluorinated alkanes is therefore attributed to the improved bioavailability and delivery of the active pharmaceutical ingredient to the target site. For instance, in the case of drug-loaded nanoemulsions, cellular uptake is expected to occur via endocytosis, a common pathway for nanoparticles.

Stability of Fluorinated Alkane Formulations

The long-term stability of pharmaceutical formulations is critical for ensuring their safety and efficacy. Stability testing for fluorinated alkane-based products should follow ICH guidelines.[4][5][19][20]

Experimental Protocol: Long-Term Stability Testing of a Fluorinated Alkane Nanoemulsion

-

Storage Conditions (as per ICH guidelines):

-

Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.

-

-

Testing Parameters:

-

Physical Appearance: Visual inspection for phase separation, creaming, or precipitation.

-

Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS).

-

Zeta Potential: Measured to assess colloidal stability.

-

Drug Content and Purity: Assessed by a validated analytical method (e.g., HPLC).

-

pH of the aqueous phase.

-

-

Testing Frequency:

-

Procedure:

-

Prepare a sufficient number of batches of the nanoemulsion.

-

Store the samples in the appropriate stability chambers under the specified conditions.

-

At each time point, withdraw samples and analyze for the predetermined parameters.

-

Analyze the data to establish the shelf-life of the product.

-

Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key processes related to fluorinated alkanes in drug development.

References

- 1. Semifluorinated Alkanes as New Drug Carriers—An Overview of Potential Medical and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Perfluorocarbons and semifluorinated alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Perfluorohexyloctane Ophthalmic Solution: A Review in Dry Eye Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. database.ich.org [database.ich.org]

- 5. ICH Guidelines: Stability and Shelf Life | METROPACK [metropack.eu]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. scispace.com [scispace.com]

- 10. Particle Engineering of Innovative Nanoemulsion Designs to Modify the Accumulation in Female Sex Organs by Particle Size and Surface Charge - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. jocpr.com [jocpr.com]

- 14. Systematic Study of Perfluorocarbon Nanoemulsions Stabilized by Polymer Amphiphiles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In vitro release testing methods for vitamin E nanoemulsions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. scispace.com [scispace.com]

- 17. researchgate.net [researchgate.net]

- 18. bepls.com [bepls.com]

- 19. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 20. pharmacy.kkwagh.edu.in [pharmacy.kkwagh.edu.in]

The Advent of 1-Fluoropropane: A Historical and Technical Overview of its Synthesis

An in-depth guide for researchers, scientists, and drug development professionals on the discovery and evolution of 1-fluoropropane synthesis, from early breakthroughs to modern methodologies.

The introduction of fluorine into organic molecules has been a pivotal strategy in the development of novel pharmaceuticals, agrochemicals, and materials. This compound, a simple alkyl fluoride, serves as a fundamental building block in this endeavor. Its synthesis, while seemingly straightforward, has a rich history rooted in the pioneering work of early chemists and continues to evolve with the advent of new fluorinating agents and techniques. This technical guide delves into the discovery and history of this compound synthesis, providing detailed experimental insights and comparative data for key methodologies.

The Dawn of Alkyl Fluoride Synthesis: The Swarts Reaction

The story of this compound's synthesis begins with the broader challenge of forming the carbon-fluorine bond, a notoriously difficult task for early organic chemists. The breakthrough came in 1892 when the Belgian chemist Frédéric Swarts developed a method for the preparation of alkyl fluorides by treating alkyl chlorides or bromides with heavy metal fluorides.[1][2] This halogen exchange reaction, now famously known as the Swarts reaction, became the first practical and widely applicable method for the synthesis of alkyl fluorides, including this compound.[1][3][4]

The Swarts reaction is typically carried out by heating an alkyl chloride or bromide in the presence of a metallic fluoride, such as silver(I) fluoride (AgF) or mercury(I) fluoride (Hg₂F₂).[1][3] The use of lighter metal fluorides like sodium or potassium fluoride is also possible, but generally results in significantly lower yields.[1] The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the fluoride ion from the metallic fluoride displaces the heavier halogen on the alkyl chain.[5]

For the synthesis of this compound, the Swarts reaction involves the treatment of either 1-chloropropane or 1-bromopropane with a suitable metallic fluoride. Silver(I) fluoride is a commonly cited reagent for this transformation.[6]

Experimental Protocol: Synthesis of this compound from 1-Bromopropane via Swarts Reaction

While Swarts' original 1892 publications provide the foundational principles, detailed experimental procedures for the synthesis of specific alkyl fluorides like this compound are often found in subsequent literature. The following is a generalized protocol based on the principles of the Swarts reaction:

Materials:

-

1-bromopropane

-

Silver(I) fluoride (AgF)

-

Anhydrous solvent (e.g., acetonitrile or a high-boiling point inert solvent)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Distillation apparatus

-

Gas-tight syringe for product collection (due to the low boiling point of this compound)

Procedure:

-

Reaction Setup: A dry round-bottom flask is charged with silver(I) fluoride under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of moisture. Anhydrous solvent is then added.

-

Addition of Reactant: 1-bromopropane is added to the stirred suspension of silver(I) fluoride.

-